Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide
Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound of significant interest in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Quetiapine. Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] A thorough understanding of the physicochemical properties and synthesis of Phenyl 2-(phenylthio)phenylcarbamate is therefore crucial for process optimization, impurity profiling, and the development of robust manufacturing procedures for this important therapeutic agent.
This technical guide provides a detailed overview of the known physicochemical properties of Phenyl 2-(phenylthio)phenylcarbamate, a summary of its synthesis, and a discussion of its relevance in pharmaceutical development.
Physicochemical Properties
The physicochemical properties of Phenyl 2-(phenylthio)phenylcarbamate are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions.
| Property | Value | Source(s) | Notes |
| Chemical Structure | ![]() | ChemicalBook[1] | |
| CAS Number | 111974-73-3 | [1][3][4][5] | |
| Molecular Formula | C₁₉H₁₅NO₂S | [1][3][6] | |
| Molecular Weight | 321.39 g/mol | [1][3][6] | |
| Appearance | White to Off-White Solid | [1] | |
| Melting Point | 91 - 92 °C | [1] | Experimental Value |
| Boiling Point | 438.0 ± 37.0 °C at 760 mmHg | [1] | Predicted |
| Density | 1.28 ± 0.1 g/cm³ | [1] | Predicted |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] | |
| pKa | 12.41 ± 0.70 | [1] | Predicted |
| LogP | 4.4 | [1] | Predicted |
Synthesis of Phenyl 2-(phenylthio)phenylcarbamate
The synthesis of Phenyl 2-(phenylthio)phenylcarbamate is a key step in the manufacturing process of Quetiapine.[2] The most commonly cited method involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.
Experimental Protocol
A detailed experimental protocol for the synthesis of Phenyl 2-(phenylthio)phenylcarbamate is described in a study by V. Kandula. The following is a summary of the procedure:
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Reaction Setup: A solution of 2-aminodiphenyl sulphide (also known as 2-(phenylthio)aniline) in toluene is prepared in a reaction vessel and cooled to a temperature of 0-5°C.
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Addition of Phenyl Chloroformate: A solution of phenyl chloroformate in toluene is slowly added to the cooled 2-aminodiphenyl sulphide solution over a period of 45-60 minutes, while maintaining the temperature at 0-5°C.
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Reaction Progression: After the addition is complete, the reaction mixture's temperature is allowed to rise to 25-30°C and is stirred for an additional 60-90 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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Water is added to the reaction mixture, and it is agitated for 15 minutes.
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The organic and aqueous layers are separated.
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The toluene layer is washed with a 5% HCl solution.
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The washed toluene layer is dried over sodium sulfate.
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The toluene is removed by distillation under vacuum at a temperature below 60°C.
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Purification:
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n-Heptane is added to the residue, and the mixture is agitated for 30 minutes at 25-30°C.
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The resulting solid product is filtered and washed with n-heptane.
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The purified Phenyl 2-(phenylthio)phenylcarbamate is then dried under vacuum at 60-65°C.
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Synthesis Workflow
Caption: Synthesis workflow for Phenyl 2-(phenylthio)phenylcarbamate.
Spectral Data
Despite a comprehensive search of available scientific literature and chemical databases, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Phenyl 2-(phenylthio)phenylcarbamate could not be located. The availability of such data would be invaluable for the unambiguous identification and characterization of this compound. Researchers synthesizing or handling this material are encouraged to perform these analyses to contribute to the public body of scientific knowledge.
Role in Drug Development
The purity and physicochemical characteristics of Phenyl 2-(phenylthio)phenylcarbamate are of paramount importance as they can directly impact the yield and impurity profile of the final Quetiapine product. Therefore, a thorough understanding and control of the properties of this intermediate are essential for ensuring the quality, safety, and efficacy of the resulting drug substance.
Logical Relationship in Quetiapine Synthesis
Caption: Role of Phenyl 2-(phenylthio)phenylcarbamate in Quetiapine synthesis.
Conclusion
Phenyl 2-(phenylthio)phenylcarbamate is a vital chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is a critical step in the production of the widely used antipsychotic drug, Quetiapine. This guide has summarized the available data on its properties and synthesis to aid researchers and professionals in the field of drug development. The notable absence of public experimental spectral data highlights an area for future contribution to the scientific community. A comprehensive understanding of this compound is essential for the efficient and controlled manufacturing of life-saving medications.
References
- 1. Phenyl2-(Phenylthio)Phenylcarbamate | 111974-73-3 [chemicalbook.com]
- 2. chemmethod.com [chemmethod.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Phenyl (2-(phenylthio)phenyl)carbamate | CAS No- 111974-73-3 | NA [chemicea.com]
- 5. scbt.com [scbt.com]
- 6. Phenyl[2-phenylthio)phenyl]carbamate | LGC Standards [lgcstandards.com]
- 7. [PDF] FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG | Semantic Scholar [semanticscholar.org]
- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

